1-phenyl-1H-1,2,3-triazol-4-ol
Description
Contextualization of 1,2,3-Triazole Scaffolds in Modern Organic Chemistry
The 1,2,3-triazole ring system, a five-membered heterocycle containing three adjacent nitrogen atoms, has become a cornerstone in various domains of chemical science. ekb.egacs.org While not naturally occurring, these scaffolds are of immense interest to synthetic chemists due to their straightforward and environmentally friendly synthesis routes. acs.org The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, allowing for their efficient and regioselective production. nih.govnih.govontosight.ai This accessibility has led to their widespread application in medicinal chemistry, materials science, agriculture, and chemical biology. ekb.egacs.org The unique electronic properties and stability of the triazole ring make it an attractive component in the design of new functional molecules. ekb.egmdpi.com
Significance of 1-Phenyl-1H-1,2,3-triazol-4-ol as a Prototypical Chemical Entity
Within the vast family of triazole derivatives, this compound stands out as a prototypical and foundational molecule for research. Its structure, featuring a phenyl group at the 1-position and a hydroxyl group at the 4-position of the triazole ring, provides a simple yet versatile platform for further chemical modifications. This compound and its close relatives are instrumental in exploring the fundamental reactivity and properties of the 4-hydroxy-1,2,3-triazole core. The presence of the hydroxyl group introduces the possibility of tautomerism, where the compound can exist in equilibrium with its keto form, 1-phenyl-1,2-dihydro-3H-1,2,3-triazol-3-one. This characteristic influences its chemical behavior and potential interactions. The study of this specific molecule provides valuable insights that can be extrapolated to more complex derivatives with potential applications in various fields.
Academic Research Perspectives and Objectives
The academic interest in this compound and its analogs is driven by the quest to develop novel compounds with tailored properties. Research objectives often focus on several key areas:
Synthesis and Derivatization: Developing efficient and selective methods for the synthesis of the core structure and its derivatives. This includes exploring different catalytic systems and reaction conditions. tandfonline.comchemicalbook.com
Structural Analysis: Characterizing the molecular structure and understanding the influence of different substituents on the geometry and electronic properties of the triazole ring. nih.govresearchgate.net
Reactivity Studies: Investigating the chemical reactivity of the hydroxyl group and the triazole ring to create a library of new compounds. chemicalbook.com
Exploring Potential Applications: Screening newly synthesized derivatives for a wide range of activities, including their potential as enzyme inhibitors or as building blocks for functional materials. nih.govresearchgate.nettandfonline.comnih.gov
The collective findings from these research endeavors contribute to the broader understanding of 1,2,3-triazole chemistry and pave the way for the design of next-generation molecules with significant scientific and technological impact.
Detailed Research Findings
The following table summarizes key data for this compound and related compounds, as reported in various scientific sources.
| Property | Value | Source |
| Chemical Formula | C8H7N3O | americanelements.com |
| Molecular Weight | 161.16 g/mol | americanelements.com |
| IUPAC Name | This compound | americanelements.com |
| Appearance | Powder | americanelements.com |
| Boiling Point | 361.4 °C at 760 mmHg | americanelements.com |
| Density | 1.32 g/cm³ | americanelements.com |
| SMILES | C1=CC=C(C=C1)N2C=C(N=N2)O | americanelements.com |
| InChI Key | AKEMHTSFDJVQSC-UHFFFAOYSA-N | americanelements.com |
Spectroscopic and Crystallographic Data
For instance, the characterization of derivatives often involves:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the protons and carbon atoms, respectively, confirming the connectivity and substitution pattern of the molecule. nih.govtandfonline.comrsc.orgrsc.org
Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups within the molecule, such as C=N stretching in the triazole ring. evitachem.com
X-ray Crystallography: This technique provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net
The table below presents representative crystallographic data for a related 1,2,3-triazole derivative, 1-{1-[2-(phenylselanyl)phenyl]-1H-1,2,3-triazol-4-yl}cyclohexan-1-ol, illustrating the type of detailed structural information that can be obtained.
| Parameter | Value | Source |
| Molecular Formula | C20H21N3OSe | nih.gov |
| Molecular Weight | 398.36 | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| Unit Cell Dimensions | a = 10.7480(4) Å, b = 13.7497(6) Å, c = 13.8849(5) Å | nih.gov |
| Unit Cell Angles | α = 112.432(4)°, β = 92.889(3)°, γ = 104.059(3)° | nih.gov |
| Cell Volume | 1816.28(13) ų | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyltriazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-6-11(10-9-8)7-4-2-1-3-5-7/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEMHTSFDJVQSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427865 | |
| Record name | 1-phenyl-1H-1,2,3-triazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90004-10-7 | |
| Record name | 1-phenyl-1H-1,2,3-triazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Phenyl 1h 1,2,3 Triazol 4 Ol and Its Analogs
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone in the synthesis of 1,2,3-triazole derivatives. This reaction is a highly efficient and versatile example of "click chemistry," a concept introduced by K. Barry Sharpless, which emphasizes reactions that are simple to perform, high-yielding, and create minimal byproducts. benthamdirect.com
Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazole Derivatives
The traditional Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, when conducted under thermal conditions, typically yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. beilstein-journals.orgnih.govwikipedia.org A significant breakthrough occurred with the independent discoveries by the groups of Morten Meldal and K. Barry Sharpless that copper(I) species can effectively catalyze this transformation. nih.gov
The copper(I)-catalyzed reaction proceeds with remarkable regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer. nih.govwikipedia.org This high degree of control is a key advantage of the CuAAC reaction, making it the premier method for synthesizing these specific isomers. benthamdirect.comwikipedia.org The reaction's mechanism, while complex, involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner, fundamentally differing from the concerted mechanism of the uncatalyzed thermal reaction. nih.gov This catalytic cycle allows the reaction to proceed under mild conditions, often at room temperature, with high efficiency. nih.gov The CuAAC reaction is noted for its broad substrate scope and tolerance of a wide variety of functional groups, further enhancing its utility in organic synthesis. benthamdirect.com
Optimization of Catalytic Systems and Reaction Conditions
The efficiency of the CuAAC reaction is highly dependent on the catalytic system and reaction conditions. A primary challenge is maintaining copper in its active Cu(I) oxidation state, as it is prone to oxidation. nih.govjenabioscience.com A common and convenient method involves the in situ reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. nih.gov
The use of ligands is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and enhancing reaction rates. nih.govnih.gov Various ligands have been developed for this purpose, with tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble variants like THPTA being particularly effective. nih.govnih.gov These ligands not only protect the copper catalyst but can also prevent unwanted side reactions, which is especially important in sensitive bioconjugation applications. nih.govjenabioscience.com
Optimization studies have explored various parameters to enhance reaction outcomes. Key variables include the choice of solvent, the concentration of reactants, and the specific copper source and ligand used. For instance, some catalytic systems show inhibition at high alkyne concentrations, necessitating careful control of reactant ratios. nih.govjenabioscience.com The development of recoverable and reusable catalytic systems, such as copper nanoparticles supported on materials like cellulose (B213188) or metal-organic frameworks (MOFs), represents a move towards more sustainable and cost-effective synthetic protocols. mdpi.com
| Catalyst System | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|
| CuSO₄ / Sodium Ascorbate | Aqueous or mixed aqueous/organic solvents, Room Temperature | Convenient, uses readily available reagents, ideal for bioconjugation. | nih.gov |
| CuI with Amine Ligand | Organic solvents (e.g., DMSO, CH₂Cl₂), Room Temperature | High yields, strong ligand coordination can prevent side reactions. | nih.gov |
| Copper Nanoparticles on Support | Often requires elevated temperatures (e.g., 60°C), various solvents. | Heterogeneous, allows for easy catalyst recovery and reuse. | mdpi.com |
| Cu(I) Isonitrile Complex | Water, mild conditions. | Efficient heterogeneous catalyst for one-pot, three-component reactions. | organic-chemistry.org |
Ultrasonic-Assisted and Microwave-Assisted Synthetic Approaches
To further improve the synthesis of 1,2,3-triazoles, non-conventional energy sources such as microwave irradiation and ultrasound have been successfully employed. These techniques often lead to dramatic reductions in reaction times, increased product yields, and alignment with the principles of green chemistry. nih.govrsc.org
Microwave-Assisted Synthesis: Microwave heating can accelerate the CuAAC reaction significantly, reducing reaction times from several hours under conventional heating to mere minutes. acs.orgnih.gov This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to efficient energy transfer. nih.gov This method has been used to prepare a wide array of 1,4-disubstituted-1,2,3-triazoles in excellent yields. acs.orgnih.gov A notable advantage is its application in one-pot, three-component reactions where an organic halide, sodium azide, and an alkyne react to form the triazole product, avoiding the isolation of potentially hazardous organic azides. acs.org
Ultrasonic-Assisted Synthesis: Sonication, or the use of ultrasound, is another effective method for promoting the synthesis of 1,2,3-triazoles. nih.gov The physical phenomenon of acoustic cavitation enhances mass transfer and accelerates the reaction rate. acs.org Like microwave assistance, ultrasound has been shown to reduce reaction times and improve yields compared to silent (non-sonicated) reactions under otherwise identical conditions. nih.govresearchgate.net This approach has been particularly useful for one-pot syntheses in benign solvents, contributing to safer and more environmentally friendly procedures. nih.gov
| Method | Typical Reaction Time | Yield | Key Features | Reference |
|---|---|---|---|---|
| Conventional Heating | Hours (e.g., 4-27 hours) | Good to Excellent | Standard laboratory procedure. | nih.gov |
| Microwave Irradiation | Minutes (e.g., 1-30 minutes) | Excellent (often >80-90%) | Drastic time reduction, enhanced yields, green approach. | nih.govacs.orgnih.gov |
| Ultrasound Irradiation | Minutes to Hours | Good to Excellent | Reduced reaction time, improved yields, enhanced safety for in-situ azide formation. | nih.govacs.org |
Alternative and Emerging Synthetic Pathways for 1,2,3-Triazole Nucleus Formation
While CuAAC is the dominant method for preparing 1,4-disubstituted 1,2,3-triazoles, research into alternative and complementary synthetic strategies continues. These emerging pathways aim to avoid the use of metal catalysts, which can be toxic to biological systems, or to leverage new technologies for improved process control and scalability. thieme-connect.com
Metal-Free Cycloaddition Methodologies
The development of metal-free pathways for 1,2,3-triazole synthesis is driven by the need to avoid potential metal contamination in biological and pharmaceutical applications. thieme-connect.comresearchgate.net The classical, uncatalyzed Huisgen cycloaddition can be employed, but it often requires elevated temperatures and results in a mixture of regioisomers, limiting its utility. nih.gov
More recent metal-free approaches focus on activating the alkyne or azide component to facilitate the cycloaddition under milder conditions. Strain-promoted azide-alkyne cycloaddition (SPAAC) utilizes strained cyclooctynes, which react readily with azides without the need for a catalyst. Another strategy involves the use of activated dipolarophiles, such as enamines or enolates, which can accelerate the 1,3-dipolar cycloaddition with azides. thieme-connect.comnih.gov Organocatalytic methods have also emerged as a viable, environmentally benign alternative to transition-metal-mediated reactions for preparing diversely functionalized 1,2,3-triazoles. thieme-connect.com
Continuous Flow Synthesis Techniques
Continuous flow synthesis has emerged as a powerful technology for the production of 1,2,3-triazoles, offering significant advantages in safety, scalability, and efficiency over traditional batch processing. nih.govacs.org In a flow system, reactants are continuously pumped through a reactor, often a heated tube or column packed with a catalyst. nih.gov
This methodology is particularly advantageous for handling potentially hazardous reagents like organic azides, as only small quantities are present in the reactor at any given time, minimizing risk. acs.org Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high yields and purity. beilstein-journals.orgacs.org Heterogeneous catalysts, such as copper-on-charcoal, are well-suited for flow chemistry as they can be packed into a column, allowing the product to flow through while the catalyst remains in place, simplifying purification and enabling long-term, continuous operation. nih.govrsc.org This technique has been successfully used to synthesize triazoles on a gram scale and has been applied to the production of the antiepileptic drug Rufinamide. nih.govrsc.org
One-Pot Synthetic Strategies
One-pot syntheses provide an efficient and atom-economical route to 1,4-disubstituted 1,2,3-triazoles, including analogs of 1-phenyl-1H-1,2,3-triazol-4-ol. These strategies circumvent the need to isolate potentially unstable intermediates like organic azides. A common approach involves the in situ generation of an azide from a corresponding amine or halide, which then participates in a cycloaddition reaction.
For instance, a tandem catalysis protocol can be employed that combines the decarboxylative coupling of alkynoic acids with a 1,3-dipolar cycloaddition. This method avoids the handling of volatile terminal alkynes and minimizes the manipulation of azides organic-chemistry.org. Another efficient one-pot, two-step synthesis of 1,4-disubstituted 1,2,3-triazoles proceeds from α-ketoacetals and amines without the use of metals, azides, or external oxidants, showcasing broad functional group tolerance organic-chemistry.org. Furthermore, ruthenium-catalyzed click reactions have been developed for the one-pot synthesis of 1,2,3-triazoles from bromides, sodium azide, and terminal alkynes in water, offering a greener alternative.
A notable copper-free, one-pot method utilizes a bimetallic Ag-Zn-based nanoheterostructured catalyst. This system facilitates the multicomponent synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature, where phenyl azides are generated in situ from aryl amines organic-chemistry.org. This approach is highly regioselective and the catalyst can be recovered and reused multiple times, making the process scalable and industrially viable.
Below is a table summarizing various one-pot synthetic strategies for 1,4-disubstituted 1,2,3-triazoles.
| Catalyst/Reagent | Starting Materials | Key Features |
| Ag-Zn Nanoheterostructures | Aryl amines, Sodium azide, Terminal alkynes | Copper-free; Room temperature; In situ azide formation; Reusable catalyst. |
| RuH2(CO)(PPh3)3 | Organic bromides, Sodium azide, Terminal alkynes | Ruthenium-catalyzed; Performed in water; High yields. |
| No Metal/Azide | α-Ketoacetals, Amines, Tosylhydrazide | Metal-free; Avoids isolation of azides; Broad functional group tolerance. |
| Molecular Iodine | N-Tosylhydrazones, Sodium azide | Metal-free; Mediated by I2; Forms C-N and N-N bonds sequentially. organic-chemistry.org |
Post-Cycloaddition Functionalization and Derivatization at the Hydroxyl Position
Following the successful synthesis of the 1,2,3-triazole core, post-cycloaddition modifications are crucial for generating a library of diverse compounds. The this compound scaffold offers multiple sites for such functionalization, particularly at the phenyl ring and the C4-hydroxyl group.
Strategic Modulations for Structural Diversity
Post-triazole functionalization is an effective strategy for creating molecular diversity from a common heterocyclic core frontiersin.org. One of the most powerful techniques for modifying the phenyl group at the N1 position is through transition-metal-catalyzed cross-coupling reactions. For example, if the synthesis begins with a bromo-substituted phenyl azide, the resulting 1-(bromophenyl)-1H-1,2,3-triazole can undergo reactions like the Suzuki-Miyaura cross-coupling. This allows for the introduction of a wide array of aryl and heteroaryl substituents, significantly expanding the structural diversity of the final products frontiersin.org.
Another avenue for strategic modulation involves the functionalization of the triazole ring itself, although this is less common for the C4 and C5 positions after they have been established. However, derivatization of substituents attached to the ring is a primary method for achieving diversity. The hydroxyl group at the C4 position is a key handle for introducing a variety of functional groups, as detailed in the following section. These late-stage modifications are central to scaffold hopping and bioisosteric modulation approaches in medicinal chemistry, where the 4-hydroxy-1,2,3-triazole scaffold can serve as a versatile substitute for other functional groups like carboxylic acids or phenols unito.itresearchgate.net.
Reactions Involving the Hydroxyl Group for Chemical Modification
The hydroxyl group of this compound is acidic and can be readily functionalized through various reactions, most notably O-alkylation and O-acylation, to produce ethers and esters, respectively.
O-Alkylation: The synthesis of 4-alkoxy-1,2,3-triazole derivatives is a common modification. For example, the hydroxyl group can be alkylated under basic conditions. Research has shown that 4-hydroxy-1,2,3-triazoles can be successfully O-alkylated without affecting other parts of the molecule unito.it. A specific example is the O-benzylation of N-substituted 4-hydroxy-1,2,3-triazole-5-carboxylates. This reaction is typically carried out using benzyl (B1604629) bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF), leading to the corresponding 4-(benzyloxy)-1H-1,2,3-triazole derivatives in good yields rsc.org.
O-Acylation (Esterification): The hydroxyl group can also be converted into an ester. Esterification can be achieved by reacting the triazolol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, or through condensation with a carboxylic acid using a coupling agent. This functionalization is valuable for modifying the physicochemical properties of the parent compound. While specific examples for this compound are not detailed in the provided sources, the synthesis of other triazole ester derivatives is well-established, indicating the feasibility of this reaction scispace.com. For instance, (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate (B1203000) has been synthesized, demonstrating the formation of an ester linkage on a side chain, which supports the reactivity of a hydroxyl group in a similar chemical environment rsc.org.
The table below summarizes key reactions involving the hydroxyl group.
| Reaction Type | Reagents | Product Type |
| O-Alkylation | Alkyl halide (e.g., Benzyl bromide), Base (e.g., K2CO3) | 4-Alkoxy-1,2,3-triazole |
| O-Acylation | Acyl chloride or Carboxylic anhydride, Base | 4-Acyloxy-1,2,3-triazole |
Advanced Spectroscopic and Structural Characterization of 1 Phenyl 1h 1,2,3 Triazol 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (1H) and Carbon (13C) NMR for Structural Elucidation
Specific ¹H and ¹³C NMR data for 1-phenyl-1H-1,2,3-triazol-4-ol are not available in the reviewed literature.
Two-Dimensional (2D) NMR Techniques (e.g., g-HSQC)
No experimental 2D NMR data for this compound has been reported.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
Specific FT-IR spectroscopic data for this compound is not available in the reviewed literature.
High-Resolution Mass Spectrometry (HRMS)
Specific HRMS data for this compound could not be located.
Single Crystal X-ray Diffraction Analysis
There are no published single-crystal X-ray diffraction studies for this compound.
Determination of Solid-State Molecular Conformation and Packing
The determination of the solid-state molecular conformation and crystal packing of a compound like this compound would be achieved through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, which define the three-dimensional structure of the molecule in the crystalline state.
Molecular Conformation: The conformation of this compound would be characterized by the relative orientation of its phenyl and triazol-4-ol rings. In similar reported structures of 1,4-disubstituted 1,2,3-triazoles, the dihedral angle between the triazole ring and the N1-substituted phenyl ring is a key conformational descriptor. For instance, in (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate (B1203000), this dihedral angle is relatively small at 6.52(4)°, indicating a nearly coplanar arrangement which may be favored to maximize electronic conjugation. In contrast, other derivatives exhibit more twisted conformations depending on the steric bulk and electronic nature of other substituents. The planarity of the triazole ring itself is a common feature.
Crystal Packing: The analysis of crystal packing reveals how individual molecules are arranged in the crystal lattice. This arrangement is governed by a network of intermolecular interactions. For this compound, the presence of the hydroxyl (-OH) group is expected to be a dominant factor in directing the crystal packing through strong hydrogen bonding. Molecules would likely form supramolecular synthons, such as chains or sheets, mediated by O-H···N or O-H···O hydrogen bonds. For example, in related structures, O—H···N hydrogen bonds have been observed to form linear supramolecular chains. Weaker interactions, including C-H···O, C-H···N, and π-π stacking interactions between the aromatic phenyl and triazole rings, would also play a crucial role in stabilizing the three-dimensional crystal structure.
A representative table of crystallographic data that would be generated from such an analysis is shown below. The values are hypothetical placeholders based on typical data for similar organic molecules.
Table 1. Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇N₃O |
| Formula Weight | 161.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Calculated Density (g/cm³) | Value |
| Absorption Coeff. (mm⁻¹) | Value |
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. This analysis is performed using the crystallographic information file (.cif) obtained from X-ray diffraction.
The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, typically corresponding to hydrogen bonds, while blue regions represent areas with weaker or no significant interactions.
For this compound, the analysis would be expected to reveal:
Dominant O-H···N/O Interactions: Strong, prominent red spots on the Hirshfeld surface corresponding to the hydrogen-bond donor (-OH) and acceptor atoms (N atoms of the triazole ring or O atom of a neighboring molecule).
C-H···π Interactions: Weaker contacts involving the hydrogen atoms of the phenyl ring interacting with the π-system of the triazole or phenyl rings of adjacent molecules.
π-π Stacking: Interactions between the aromatic rings, which would be visible as characteristic patterns on the Hirshfeld surface.
Table 2. Expected Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for this compound
| Contact Type | Expected Contribution (%) | Description |
|---|---|---|
| O···H / H···O | High | Represents strong O-H···N/O hydrogen bonds. |
| H···H | Significant | Represents van der Waals forces. |
| C···H / H···C | Moderate | Includes C-H···π and other C-H contacts. |
| N···H / H···N | Moderate | Represents C-H···N hydrogen bonds. |
| C···C | Low to Moderate | Corresponds to π-π stacking interactions. |
Theoretical and Computational Investigations of 1 Phenyl 1h 1,2,3 Triazol 4 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to investigate the properties of triazole derivatives. researchgate.netnih.gov
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For the 1-phenyl-1H-1,2,3-triazole core, these calculations reveal key structural parameters. The phenyl and triazole rings are typically planar, but they are not coplanar with each other. nih.gov The dihedral angle between the planes of the triazole and benzene (B151609) rings in a related derivative, (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, was found to be 16.54 (11)°. nih.gov This slight twist is a common feature in such bicyclic aromatic systems.
In studies of similar 1,4-disubstituted 1,2,3-triazoles, the bond lengths within the triazole ring are consistent with its aromatic character. nih.gov For instance, the N=N and N-N bond lengths are intermediate between single and double bonds, indicating delocalized π-electrons.
| Parameter | Typical Value (Å or °) | Description |
|---|---|---|
| N1-N2 Bond Length | ~1.35 Å | Bond between adjacent nitrogen atoms in the triazole ring. |
| N2-N3 Bond Length | ~1.30 Å | Bond between adjacent nitrogen atoms in the triazole ring. |
| C4-C5 Bond Length | ~1.37 Å | Carbon-carbon bond within the triazole ring. |
| N1-C5 Bond Length | ~1.37 Å | Nitrogen-carbon bond within the triazole ring. |
| N-N-N Angle | ~109° | Internal angle of the triazole ring. |
| Phenyl-Triazole Dihedral Angle | ~16-57° | The twist between the phenyl and triazole ring planes. nih.govnih.gov |
Note: The data presented are representative values from DFT studies on structurally similar 1-phenyl-1,2,3-triazole derivatives. Actual values for 1-phenyl-1H-1,2,3-triazol-4-ol may vary slightly.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. irjweb.com
For derivatives of 1-phenyl-1H-1,2,3-triazole, DFT calculations show that the HOMO is often localized on the phenyl ring, which acts as the primary electron-donating part of the molecule. Conversely, the LUMO tends to be distributed over the triazole ring, which can act as an electron-accepting moiety. The energy gap for these types of compounds typically falls in a range that suggests good kinetic stability.
In a study of 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile, the HOMO and LUMO energies were calculated using the B3LYP/6–31+g(d,p) method. researchgate.net These calculations provide a model for the electronic behavior of the core 1-phenyl-1,2,3-triazole structure.
| Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | -6.5 to -7.5 eV | Highest energy electrons, involved in electron donation. |
| LUMO | -1.5 to -2.5 eV | Lowest energy available space for electrons, involved in electron acceptance. |
| Energy Gap (ΔE) | ~4.5 to 5.5 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
Note: Values are representative and derived from studies on various 1,2,3-triazole derivatives. researchgate.net
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By comparing the computed spectrum with experimental data, the structural assignment of a synthesized compound can be confirmed.
For 1,2,3-triazole derivatives, theoretical calculations have successfully assigned the characteristic vibrational modes. Key frequencies include the N=N and N-N stretching vibrations within the triazole ring, as well as C-H and C=C stretching from the phenyl group.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | ~3200-3400 | Stretching of the hydroxyl group bond. |
| Ar-C-H Stretch | ~3050-3150 | Aromatic C-H stretching in the phenyl ring. |
| C=C Stretch | ~1500-1600 | Aromatic C=C stretching in the phenyl ring. |
| N=N Stretch | ~1300-1350 | Nitrogen-nitrogen double bond stretching in the triazole ring. |
| N-N Stretch | ~1000-1150 | Nitrogen-nitrogen single bond stretching in the triazole ring. |
| C-O Stretch | ~1240 | Stretching of the carbon-oxygen bond. |
Note: Frequencies are approximate and based on DFT calculations for similar triazole structures. researchgate.net
Quantum Chemical Descriptors and Reactivity Indices
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These indices provide a framework for understanding how a molecule will interact with other chemical species.
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These descriptors, calculated for various 1,2,4-triazole (B32235) derivatives, help in predicting the molecule's behavior in chemical reactions. mdpi.com
| Descriptor | Formula | Interpretation |
|---|---|---|
| Electronegativity (χ) | (I + A) / 2 | Higher values indicate a greater ability to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Higher values indicate greater stability and lower reactivity. |
| Chemical Softness (S) | 1 / (2η) | Higher values indicate greater polarizability and higher reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | Indicates the capacity of a species to accept electrons. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow are intermediate potentials.
For this compound, the MEP map is expected to show:
Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the triazole ring and the oxygen atom of the hydroxyl group. These are the most electronegative sites and are likely to act as hydrogen bond acceptors or sites for electrophilic attack.
Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group and the hydrogen atoms on the phenyl ring. The hydroxyl proton is the most acidic site.
Neutral Potential (Green): Predominantly over the carbon framework of the phenyl ring.
MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal structure of triazole derivatives. researchgate.net
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.
A key aspect of NBO analysis is the study of charge transfer and hyperconjugative interactions. This is accomplished by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
For a molecule like this compound, NBO analysis would likely reveal:
π-π Interactions:* Strong interactions between the π orbitals of the phenyl ring and the π* orbitals of the triazole ring (and vice-versa), indicating electronic communication between the two ring systems.
n-σ Interactions:* Interactions between the lone pair (n) on the oxygen atom and the antibonding sigma orbitals (σ*) of adjacent C-C or C-N bonds.
These donor-acceptor interactions are fundamental to the molecule's electronic structure and play a role in its chemical reactivity and photophysical properties. nih.gov
Computational Modeling of Molecular Interactions for Material Science and Catalysis
Computational modeling serves as a powerful tool to predict and analyze the behavior of molecules, offering insights into their potential applications in material science and catalysis. For 1-phenyl-1H-1,2,3-triazole derivatives, theoretical investigations, particularly Density Functional Theory (DFT), have been instrumental in understanding their molecular interactions and reactivity.
In the realm of catalysis, computational studies have shed light on the mechanistic pathways of reactions involving 1-phenyl-1,2,3-triazole derivatives. A theoretical study on the activation of C(sp2)-H bonds in 1-phenyl-4-vinyl-1H-1,2,3-triazole derivatives using a palladium acetate (B1210297) catalyst revealed that the nitrogen atoms of the triazole ring play a crucial role. researchgate.net These nitrogen atoms coordinate with the palladium center, facilitating the subsequent chemical transformations. researchgate.net This coordination is a key step in activating the C-H bond for cross-coupling reactions. researchgate.net The study proposed that the preferential coordination occurs via the N-3 atom of the 1,2,3-triazole ring, leading to the formation of a bicyclic species where both the nitrogen and the terminal carbon of the vinyl group are coordinated to the palladium atom. researchgate.net Such mechanistic insights are vital for designing more efficient catalytic systems.
From a material science perspective, understanding intermolecular interactions is key to predicting the solid-state properties of materials. Computational methods can elucidate these interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and, consequently, the material's properties. For instance, the crystal structure analysis of a derivative, (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, revealed the presence of C—H···N, C—H···O, and C—H···π hydrogen bonds, as well as π–π stacking interactions between the benzene and triazole rings. nih.gov DFT calculations on another derivative, 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile, have been used to optimize the molecular geometry and compare it with experimental X-ray diffraction data. researchgate.net These studies also involved the calculation of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity and the electronic properties of materials. researchgate.net
The following table summarizes key computational findings for derivatives of 1-phenyl-1H-1,2,3-triazole, which provide a basis for understanding the potential interactions of this compound.
| Compound/System | Computational Method | Key Findings | Application Relevance |
| 1-Phenyl-4-vinyl-1H-1,2,3-triazole derivatives with Pd(OAc)₂ catalyst | Not Specified | The N-3 atom of the 1,2,3-triazole ring preferentially coordinates to the palladium center, facilitating C(sp2)-H bond activation. A concerted proton transfer from the terminal vinyl carbon to an acetate ligand has a low activation energy. researchgate.net | Catalysis |
| (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | X-ray Diffraction | The crystal structure is stabilized by intermolecular C—H···N, C—H···O, and C—H···π(triazole) hydrogen bonds, and π–π stacking interactions between the benzene and triazole rings with a centroid–centroid distance of 3.895 (1) Å. nih.gov | Material Science |
| 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile | DFT (B3LYP/6–31+g(d,p)) | The optimized geometry from DFT calculations was compared with single-crystal X-ray data. Frontier molecular orbitals, MEP analysis, Mulliken charge density, and global reactivity descriptors were calculated to understand the molecule's electronic properties and reactivity. researchgate.net | Material Science & Reactivity |
| 4-Phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione | DFT | Hirshfeld surface analysis and molecular electrostatic potential (MEP) reflected the presence of several H-bonds and C–H…π interactions, which were also detected experimentally by XRD-packing analysis. researchgate.net | Material Science |
These computational investigations on related 1-phenyl-1,2,3-triazole structures underscore the importance of theoretical modeling in predicting molecular interactions that are fundamental to both catalysis and the design of new materials. The insights gained from these studies on derivatives can guide the future exploration of this compound in these fields.
Reactivity and Reaction Mechanism Studies of 1 Phenyl 1h 1,2,3 Triazol 4 Ol
Investigation of Tautomerism in 1-Phenyl-1H-1,2,3-triazol-4-ol
Substituted 4-hydroxy-1,2,3-triazoles, such as this compound, are subject to prototropic tautomerism. A significant equilibrium for this compound is the keto-enol tautomerism, where the 4-hydroxy form (enol) coexists with its corresponding keto tautomer, 1-phenyl-1H-1,2,3-triazol-4(5H)-one.
The position of this equilibrium is influenced by several factors, including the solvent's polarity and the electronic nature of the substituents on the triazole ring. nih.gov In many carbonyl compounds, the keto form is overwhelmingly favored due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, in heterocyclic systems, factors like aromaticity and hydrogen bonding can stabilize the enol form. youtube.com Computational studies on similar 1,2,4-triazol-5-one (B2904161) systems have shown that while the keto form is generally more stable, the energy barrier for tautomerization can be high, indicating that the process may not be rapid under all conditions. nih.gov The solvent can play a crucial role, with polar aprotic solvents often favoring the keto form, while non-polar solvents may shift the equilibrium toward the enol form. nih.gov
The unsubstituted 1,2,3-triazole itself exists in two main tautomeric forms, the 1H and 2H tautomers, with the 2H form being predominant in aqueous solutions. ijsr.netwikipedia.org For this compound, the N1 position is fixed by the phenyl group, but the potential for the hydroxyl proton to migrate to a ring nitrogen adds another layer of complexity to its tautomeric behavior.
Table 1: Tautomeric Forms of this compound
| Tautomer Name | Structure | Key Features |
| Enol Form | This compound | Aromatic triazole ring, Hydroxyl group at C4 |
| Keto Form | 1-phenyl-1H-1,2,3-triazol-4(5H)-one | Non-aromatic triazole ring, Carbonyl group at C4 |
This table illustrates the primary keto-enol tautomerism. Additional tautomers involving proton migration to other nitrogen atoms are also possible.
Reactivity Profiles of the 1,2,3-Triazole Ring System
The 1,2,3-triazole ring is generally considered an electron-rich aromatic system, which influences its reactivity towards various reagents.
The triazole ring's aromatic character makes it relatively resistant to substitution reactions compared to other heterocycles. However, under specific conditions, both electrophilic and nucleophilic substitutions can be achieved. For 2-phenyltriazole 1-oxides, the C5 position is activated towards both types of attack. rsc.org Halogenation can be achieved selectively, and the resulting halogenated triazoles can undergo nucleophilic substitution. rsc.org
While the direct substitution on the C5 proton of this compound is challenging, functionalization often proceeds through activation strategies. Palladium-catalyzed direct arylation has been used for a wide range of heterocycles, suggesting a potential route for introducing substituents at the C5 position. organic-chemistry.org Furthermore, theoretical studies on related 1-phenyl-4-vinyl-1H-1,2,3-triazole derivatives show that the N3 atom can coordinate to a palladium catalyst, facilitating the activation of C-H bonds for cross-coupling reactions. researchgate.net
A key strategy for functionalizing the triazole ring is through deprotonation to form a reactive organometallic intermediate. The C5 proton of the 1,2,3-triazole ring is the most acidic and can be removed by a strong base, such as n-butyllithium. Studies on 1-phenyl-1,2,4-triazole have shown that lithiation occurs selectively at the C5 position to form a stable 5-lithio intermediate. clockss.org This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. clockss.org
This methodology is applicable to the 1,2,3-triazole system. The formation of a lithiated intermediate at the C5 position of this compound would provide a powerful tool for its derivatization. The hydroxyl group at C4 would likely need to be protected or doubly deprotonated during this process to prevent interference with the strong base.
Chemical Transformations of the Hydroxyl Group
The hydroxyl group at the C4 position is a key site for chemical transformations, primarily through oxidation and reduction pathways, which are often linked to its keto-enol tautomerism.
The keto tautomer of this compound possesses a carbonyl group, which is susceptible to reduction. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce the keto group to a secondary alcohol. Studies on related 1H-1,2,3-triazole diesters have demonstrated that ester groups on the ring can be selectively reduced, with the ester at the C5 position being more reactive than the one at C4. mdpi.com The reduction of a ketone on an N1 substituent to a hydroxyl group was also observed to proceed rapidly. mdpi.com
Oxidation of the 4-hydroxy group is less straightforward. Direct oxidation might be challenging without disrupting the aromatic triazole ring. However, synthetic routes to related 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives often involve the oxidation of a precursor alcohol, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. This suggests that if this compound were to be reduced to the corresponding diol, selective oxidation could be a viable pathway for further functionalization.
Mechanistic Insights into Formation and Derivatization Reactions
The primary method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgresearchgate.net This reaction involves the [3+2] cycloaddition of an azide (B81097) (phenyl azide) and a terminal alkyne. To form this compound, the alkyne precursor would be propargyl alcohol or a related equivalent.
The generally accepted mechanism for the CuAAC involves several key steps:
Formation of a Copper(I) Acetylide: The copper(I) catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper acetylide intermediate. acs.org
Coordination of the Azide: The organic azide then coordinates to the copper acetylide complex.
Cycloaddition: A stepwise process leads to the formation of a six-membered copper-containing intermediate. acs.org
Ring Contraction and Product Release: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst. acs.orgacs.org
The high regioselectivity for the 1,4-isomer is a key feature of the copper-catalyzed reaction, distinguishing it from the thermal Huisgen cycloaddition which often yields a mixture of 1,4 and 1,5-regioisomers. organic-chemistry.org
Derivatization reactions, as discussed previously, often rely on mechanistic pathways involving organometallic intermediates. For instance, palladium-catalyzed C-H activation proceeds via coordination of the catalyst to a basic nitrogen atom of the triazole ring, followed by a concerted proton transfer to form a C-Pd bond, which can then engage in cross-coupling reactions. researchgate.net
Table 2: Key Mechanistic Steps in CuAAC Formation
| Step | Description | Intermediate Species |
| 1 | Coordination of Cu(I) to the alkyne and deprotonation. | Copper(I) acetylide |
| 2 | Coordination of the azide to the copper acetylide complex. | Azide-copper-acetylide complex |
| 3 | Intramolecular cyclization to form a six-membered ring. | Copper-containing metallacycle |
| 4 | Protonolysis and product release. | 1,4-disubstituted 1,2,3-triazole |
This table provides a simplified overview of the widely accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Applications of 1 Phenyl 1h 1,2,3 Triazol 4 Ol and Its Analogs in Advanced Chemical Sciences
Coordination Chemistry and Ligand Design
The 1-phenyl-1H-1,2,3-triazol-4-ol scaffold and its derivatives serve as compelling ligands in coordination chemistry. The presence of multiple nitrogen atoms within the triazole ring, coupled with the oxygen atom of the hydroxyl group, offers diverse coordination possibilities with a range of metal ions. This has led to the exploration of their potential in forming stable and functional transition metal complexes.
While comprehensive studies on the coordination of this compound with a wide array of transition metals are still emerging, research on analogous 1-phenyl-1,2,3-triazole derivatives provides significant insights into their complexation behavior.
Iron (Fe) Complexes: Iron(II) complexes have been synthesized using substituted 2-(1-(4-R-phenyl)-1H-1,2,3-triazol-4-yl)pyridine ligands. uobaghdad.edu.iq In these complexes, the triazole ligand coordinates to the iron center, resulting in a distorted octahedral geometry. uobaghdad.edu.iq The characterization of these complexes involves techniques such as single-crystal X-ray diffraction and density functional theory (DFT) calculations. uobaghdad.edu.iq
Gold (Au) Complexes: Gold(I) and Gold(III) complexes have been synthesized with 1,2,4-triazole-derived N-heterocyclic carbene ligands, which are structurally related to the 1,2,3-triazole framework. researchgate.net The synthesis of gold(I)-NHC complexes can be achieved via transmetalation from the corresponding silver(I) complex. researchgate.net These complexes have been characterized using NMR spectroscopy and single-crystal X-ray diffraction. researchgate.net Additionally, phosphanegold(I) complexes with thiosemicarbazone oxime ligands have been synthesized and characterized, demonstrating the versatility of gold in coordinating with various nitrogen and sulfur-containing ligands. nih.gov
Platinum (Pt) Complexes: Platinum(II) complexes have been prepared with 1-(phenyl)-4-(2-pyridyl)-1,2,3-triazole ligands. rsc.org The synthesis typically involves the reaction of the triazole ligand with a platinum precursor, leading to mononuclear cis-dichloroplatinum complexes. rsc.org Characterization is carried out using methods such as NMR spectroscopy and X-ray crystallography. researchgate.netcityu.edu.hk
Zinc (Zn) Complexes: Zinc(II) complexes have been synthesized with Schiff bases derived from 3-substituted phenyl-4-amino-5-hydrazino-1,2,4-triazole. nih.gov These complexes are typically non-electrolytes and have a 1:1 stoichiometry. nih.gov Spectroscopic techniques like FT-IR, ¹H NMR, ¹³C NMR, and FAB mass spectrometry are employed for their characterization. nih.gov The synthesis of zinc(II) coordination polymers with asymmetric 3-amino-1,2,4-triazolate has also been reported, resulting in 3D-frameworks. niscair.res.in
A summary of representative transition metal complexes with 1-phenyl-1,2,3-triazole analogs and their characterization methods is presented in the table below.
| Metal | Ligand Type | Characterization Methods | Reference |
| Iron (Fe) | Substituted 2-(1-(4-R-phenyl)-1H-1,2,3-triazol-4-yl)pyridine | X-ray Diffraction, DFT | uobaghdad.edu.iq |
| Gold (Au) | 1,2,4-Triazole-derived N-heterocyclic carbene | NMR, X-ray Diffraction | researchgate.net |
| Platinum (Pt) | 1-(Phenyl)-4-(2-pyridyl)-1,2,3-triazole | NMR, X-ray Diffraction | rsc.orgresearchgate.net |
| Zinc (Zn) | 3-Substituted phenyl-4-amino-5-hydrazino-1,2,4-triazole Schiff bases | FT-IR, NMR, Mass Spectrometry | nih.gov |
The coordination of this compound and its analogs to metal centers can occur through various modes, influenced by the nature of the metal ion and the specific substituents on the ligand.
In complexes of substituted 2-(1-(4-R-phenyl)-1H-1,2,3-triazol-4-yl)pyridine with iron(II), the triazole ligands coordinate to the iron center through one of the nitrogen atoms, occupying the equatorial plane in a distorted octahedral geometry. uobaghdad.edu.iq For platinum(II) and palladium(II) complexes with 1-(phenyl)-4-(2-pyridyl)-1,2,3-triazole, the metal centers bind to the ligands through the pyridine (B92270) nitrogen and a triazole nitrogen atom. rsc.org Studies on these complexes have shown that the metal–N(triazole) bond distances are often shorter than the metal–N(pyridine) distances. rsc.org
Ligand field theory provides a framework for understanding the electronic structure and bonding in these transition metal complexes. wikipedia.org The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals, which influences the spectroscopic and magnetic properties of the complexes. The nature of the metal-ligand bond, whether predominantly sigma-donating or involving pi-interactions, can be elucidated through a combination of experimental techniques and theoretical calculations. dalalinstitute.com
Contributions to Materials Science
The unique molecular structure of this compound and its derivatives makes them promising candidates for incorporation into a variety of advanced materials, where they can impart specific electronic, optical, and physical properties.
Triazole derivatives are recognized for their potential in organic light-emitting devices (OLEDs). Their electronic properties, which can be tuned through chemical modification, make them suitable for use as host materials, electron-transporting materials, or hole-blocking materials. For instance, 1,3,5-triazine (B166579) derivatives, which share some structural similarities with triazoles, have been used to create bipolar host materials for highly efficient phosphorescent OLEDs. researchgate.netnih.gov The conformational mobility of these molecules can influence their performance in devices. nih.gov While specific data on this compound in OLEDs is not widely available, the broader class of triazole-containing compounds continues to be an active area of research for developing new and improved OLED materials. researchgate.net
The incorporation of 1,2,3-triazole moieties into polymer backbones has been shown to enhance the properties of the resulting materials, making them suitable for applications such as high-performance coatings. The synthesis of 1,2,3-triazole-functionalized polysulfones has been achieved through microwave-assisted copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. These polymers exhibit high proton conductivity, suggesting their potential use in high-temperature polymer electrolyte membranes. The thermal stability of these polymers is influenced by the substituents on the triazole ring, with phenyl-substituted triazoles showing higher thermal degradation temperatures.
The table below summarizes the thermal properties of polysulfone functionalized with different 1,2,3-triazole derivatives.
| Triazole Substituent | Glass Transition Temperature (Tg) | Thermal Degradation Temperature (Td) |
| 4-Phenyl-1,2,3-triazole | Higher | Higher |
| 4-Propyl-1,2,3-triazole | Lower | Lower |
| 4-Heptyl-1,2,3-triazole | Lower | Lower |
While the direct application of this compound in organic photovoltaic (OPV) cells is not extensively documented, related triazole and benzotriazole (B28993) derivatives have been explored in this field. nii.ac.jpscispace.com For example, a pyridyl triazole derivative has been used as an exciton (B1674681) blocking material in organic solar cells. nii.ac.jp The development of wide bandgap electron donors and narrow bandgap non-fullerene acceptors, some of which incorporate heterocyclic moieties, has driven progress in OPV efficiency. nih.gov The potential for triazole derivatives in data storage applications is an emerging area of research, leveraging their unique electronic and structural properties that could be exploited for molecular switching and memory functions.
Catalytic Applications
The unique electronic properties and versatile coordination behavior of the 1,2,3-triazole scaffold, particularly in 1-phenyl substituted analogs, have positioned them as significant ligands in the field of organometallic catalysis. Their straightforward synthesis, often via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allows for facile structural modification, enabling the fine-tuning of steric and electronic properties of the resulting metal complexes.
Analogs of this compound have emerged as highly versatile ligands in coordination and organometallic chemistry. nih.gov Their derivatives, such as 4-phenyl-1,2,3-triazoles and the corresponding triazolylidenes, have been successfully incorporated into complexes with a wide array of transition metals, including iridium(III), platinum(IV), ruthenium(II), palladium(II), gold(I), silver(I), and rhodium(II). nih.gov These metal complexes have demonstrated significant utility in homogeneous catalysis. nih.gov
The 1,2,3-triazole moiety can act as a neutral two-electron donor, similar to pyridine, coordinating to metal centers primarily through the N3 atom. This allows them to serve as readily functionalized pyridine surrogates in the construction of complex molecular architectures. Furthermore, these triazoles can be converted into triazolylidenes, a specific type of N-heterocyclic carbene (NHC), which are strong σ-donors and have become important ligands in catalysis.
A notable application is in the development of cationic cyclometalated iridium(III) complexes for photoredox catalysis. nih.gov For instance, 1-methyl-4-phenyl-1H-1,2,3-triazole has been used as a cyclometalating ligand, where it coordinates to the iridium center through both a carbon and a nitrogen atom (C^N chelation). nih.gov This coordination mode, along with the electronic properties of the triazole ring, allows for the precise tuning of the photophysical and redox properties of the complex, which is crucial for catalytic efficiency. nih.gov
Moreover, multidentate ligands incorporating the 1-phenyl-1,2,3-triazole framework have been designed to create sophisticated catalytic systems. For example, a bis-(2-pyridyl-1,2,3-triazole) ligand has been used to construct a tetracopper(I) macrocycle that exhibits catalytic activity in Ullman cross-coupling and CuAAC reactions. rsc.org Pincer-type ligands featuring a 1,2,3-triazole core have also been synthesized and used to prepare palladium and nickel complexes, highlighting the broad applicability of this ligand class in catalyst design. wvu.edu
Corrosion Inhibition Studies
The presence of heteroatoms (nitrogen), π-electrons from the aromatic and triazole rings, and the potential for strong surface interactions make this compound and its analogs excellent candidates for corrosion inhibitors. They are particularly effective for protecting metals like mild steel in aggressive acidic environments.
Derivatives of 1-phenyl-1H-1,2,3-triazole have been extensively evaluated as corrosion inhibitors, demonstrating high protection efficiencies for various metals, especially mild steel in hydrochloric acid (HCl) solutions. mdpi.comnih.gov The performance of these inhibitors is typically assessed using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements.
Research has shown that the inhibition efficiency (IE) of these compounds is concentration-dependent, increasing with higher concentrations until a maximum is reached due to the formation of a saturated protective layer on the metal surface. For example, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM) and (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-yl)methanol (PTM) have been studied as inhibitors for mild steel in 1.0 M HCl, with PTM showing greater effectiveness. researchgate.net Similarly, novel synthesized inhibitors, ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) [Tria-CO2Et] and 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH2], exhibited excellent performance, achieving efficiencies over 95% at a concentration of 1.0 x 10⁻³ M. nih.govrsc.org
The following interactive table summarizes the inhibition efficiencies of several 1-phenyl-1,2,3-triazole analogs on mild steel in acidic media, as determined by electrochemical studies.
| Compound Name | Metal | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) | Reference |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole (BPT) | Mild Steel | HCl | 2.13 x 10⁻³ | 81.4 | mdpi.com |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (Tria-CO₂Et) | Mild Steel | 1.0 M HCl | 1.0 x 10⁻³ | 95.3 | nih.govrsc.org |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide (Tria-CONHNH₂) | Mild Steel | 1.0 M HCl | 1.0 x 10⁻³ | 95.0 | nih.govrsc.org |
| (1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol (MTM) | Mild Steel | 1.0 M HCl | 1.0 x 10⁻³ | 82.2 | researchgate.net |
| 3-(4-phenyl- nih.govresearchgate.netdntb.gov.uatriazol-1-yl)-propyl-phosphonic acid diethyl ester (PTP) | Mild Steel | 1.0 M HCl | 5.0 x 10⁻⁴ | >90 | mdpi.com |
The primary mechanism by which 1-phenyl-1,2,3-triazole derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. mdpi.comresearchgate.net This adsorption process is complex and can involve both physical and chemical interactions.
Adsorption Process:
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the metal surface can be charged, and the nitrogen atoms in the triazole ring can be protonated, leading to electrostatic attraction.
Chemisorption: This is a stronger interaction involving the sharing of electrons or coordinate bond formation between the inhibitor and the metal. The lone pair electrons on the nitrogen atoms and the π-electrons of the phenyl and triazole rings can be donated to the vacant d-orbitals of the iron atoms on the steel surface, forming a stable coordinate bond. researchgate.net
Inhibition Mechanism: The adsorbed triazole molecules displace water molecules and aggressive ions (like chloride) from the metal surface. mdpi.com The formation of this protective film impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net Consequently, these compounds are often classified as mixed-type inhibitors. mdpi.comrsc.org
Studies using adsorption isotherms, such as the Langmuir isotherm, indicate that the process often corresponds to the formation of a monolayer of inhibitor on the surface. rsc.org Computational studies, including Density Functional Theory (DFT), further elucidate the mechanism by showing that the phenyl ring is primarily responsible for electron-accepting interactions with the metal surface, while the triazole ring engages in electron-donating. researchgate.net This synergistic interaction leads to a strong and stable adsorption, providing effective corrosion protection.
Future Research Directions and Emerging Trends in 1 Phenyl 1h 1,2,3 Triazol 4 Ol Chemistry
Innovation in Green and Sustainable Synthetic Methodologies
A major thrust in modern chemical synthesis is the development of environmentally benign and sustainable methods. rsc.org For 1-phenyl-1H-1,2,3-triazol-4-ol and its derivatives, future research will likely focus on several key areas of green chemistry. The principles of green chemistry are increasingly being applied to the synthesis of 1,2,3-triazoles, aiming to reduce the environmental impact of chemical processes. researchgate.net
The use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, is a promising avenue for reducing the reliance on volatile and often toxic organic solvents traditionally used in organic synthesis. rsc.org The development of catalytic systems that are more efficient and can be recycled is another important area. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture, and nanocatalysts, which offer high surface area and reactivity. rsc.orgresearchgate.net
Furthermore, the application of alternative energy sources, such as microwave irradiation and ultrasound, can lead to significantly reduced reaction times, increased yields, and lower energy consumption. mdpi.com Mechanochemistry, or solvent-free synthesis, is another emerging technique that can minimize waste and energy usage. mdpi.com The table below summarizes some of the green and sustainable approaches being explored for the synthesis of 1,2,3-triazoles.
| Green Chemistry Approach | Description | Potential Benefits for this compound Synthesis |
| Green Solvents | Replacement of hazardous organic solvents with environmentally friendly alternatives like water, ionic liquids, or bio-solvents. rsc.orgrsc.org | Reduced toxicity, improved safety, and easier work-up procedures. |
| Reusable Catalysts | Development of heterogeneous or immobilized catalysts that can be easily recovered and reused for multiple reaction cycles. researchgate.net | Lower costs, reduced metal contamination of products, and simplified purification. |
| Alternative Energy Sources | Utilization of microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. mdpi.com | Faster reaction rates, higher yields, and improved energy efficiency. |
| Mechanochemistry | Performing reactions in the solid state with minimal or no solvent, often through grinding or milling. mdpi.com | Reduced solvent waste, potential for novel reactivity, and energy efficiency. |
Application of Advanced Characterization Techniques for Dynamic Studies
While standard spectroscopic techniques like NMR and mass spectrometry are crucial for the structural elucidation of this compound, future research will increasingly employ advanced characterization techniques to study its dynamic behavior. These techniques can provide deeper insights into reaction mechanisms, tautomeric equilibria, and intermolecular interactions.
In-situ spectroscopic methods, such as in-situ FTIR and Raman spectroscopy, can monitor the progress of a reaction in real-time, providing valuable information about reaction intermediates and kinetics. This can be particularly useful for optimizing reaction conditions and understanding the mechanism of formation of this compound.
Advanced NMR techniques, including two-dimensional NMR (COSY, HSQC, HMBC) and solid-state NMR, can provide detailed information about the connectivity and conformation of molecules. uran.ua These techniques can be used to study the tautomerism between the -ol and the corresponding keto form of this compound in different environments.
Computational methods, such as Density Functional Theory (DFT) calculations, are becoming indispensable tools for complementing experimental data. jcchems.com DFT can be used to predict spectroscopic properties, calculate reaction energies, and model the electronic structure of molecules, providing a theoretical framework for understanding the reactivity and properties of this compound. jcchems.com
Leveraging Machine Learning and AI in Molecular Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry, including the design and discovery of new molecules. openreview.netscholar9.com For this compound, these computational tools can accelerate the discovery of new derivatives with desired properties.
ML models can be trained on large datasets of known molecules and their properties to predict the activity of new, untested compounds. mdpi.com This can be used to screen virtual libraries of this compound derivatives for potential applications in areas such as medicine or materials science, saving significant time and resources compared to traditional experimental screening. scholar9.com
Generative models, a type of AI, can be used to design entirely new molecules with optimized properties. openreview.net By providing the model with a set of desired characteristics, it can generate novel molecular structures based on the this compound scaffold that are predicted to have high activity. youtube.com
| AI/ML Application | Description | Potential Impact on this compound Research |
| Predictive Modeling | Training machine learning models to predict the biological activity, physical properties, or toxicity of novel derivatives. mdpi.com | Rapid and cost-effective screening of large virtual libraries, prioritizing compounds for synthesis and testing. |
| De Novo Molecular Design | Using generative AI models to create new molecular structures with desired properties based on the this compound scaffold. youtube.com | Discovery of novel compounds with enhanced performance for specific applications. |
| Structure-Activity Relationship (SAR) Analysis | Employing AI to identify complex patterns and relationships between molecular structure and biological activity from experimental data. pnnl.gov | Deeper understanding of the molecular features that govern the activity of this compound derivatives, guiding rational drug design. |
Exploration of Novel Frontiers in Materials Science and Catalysis
The unique properties of the 1,2,3-triazole ring, including its stability, aromaticity, and ability to form hydrogen bonds and coordinate with metal ions, make it an attractive building block for new materials and catalysts. researchgate.net Future research on this compound will likely explore its potential in these areas.
In materials science, this compound and its derivatives could be incorporated into polymers to create materials with enhanced thermal stability, flame retardancy, or specific optical properties. The ability of the triazole ring to coordinate with metal ions could also be exploited to create metal-organic frameworks (MOFs) with applications in gas storage, separation, and catalysis.
In the field of catalysis, the this compound moiety could act as a ligand for transition metal catalysts. The presence of multiple nitrogen atoms and the hydroxyl group provides several potential coordination sites, allowing for the fine-tuning of the catalyst's electronic and steric properties. researchgate.net Such catalysts could find applications in a wide range of organic transformations.
Interdisciplinary Research Synergies Involving 1,2,3-Triazoles
The versatility of the 1,2,3-triazole scaffold has led to its application in a wide range of scientific disciplines, from medicinal chemistry to materials science. tandfonline.commdpi.com Future research on this compound will benefit from increased collaboration between researchers from different fields.
In medicinal chemistry, collaborations between synthetic chemists, biologists, and pharmacologists are essential for the development of new therapeutic agents based on the this compound structure. nih.govnih.gov The 1,2,3-triazole moiety is a well-established pharmacophore, and derivatives of this compound could be explored for a variety of biological activities, including as enzyme inhibitors or receptor ligands. nih.gov
In the field of chemical biology, this compound derivatives could be used as molecular probes to study biological processes. For example, fluorescently labeled derivatives could be used to visualize specific targets within cells.
The intersection of materials science and biology is another promising area for interdisciplinary research. For instance, this compound-containing polymers could be developed for applications in drug delivery or tissue engineering.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-phenyl-1H-1,2,3-triazol-4-ol, and how can their efficiency be validated?
- Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method optimized for regioselectivity and yield. Microwave-assisted Cu(I)-catalyzed three-component reactions are also effective, reducing reaction times to 1–2 hours while achieving >85% yield . Validation involves monitoring reaction progress via TLC and confirming purity through HPLC. Structural confirmation requires -NMR, -NMR, and mass spectrometry. For crystalline derivatives, single-crystal X-ray diffraction (using SHELXL ) resolves stereochemical ambiguities.
Q. How can researchers confirm the structural integrity of this compound derivatives?
- Answer : Advanced characterization combines spectroscopic and crystallographic methods. -NMR identifies proton environments (e.g., triazole protons at δ 7.8–8.2 ppm), while X-ray crystallography (refined via SHELXL ) provides absolute configuration. Discrepancies between experimental and computational data (e.g., DFT-optimized geometries) may indicate polymorphism or solvate formation, requiring thermogravimetric analysis (TGA) or PXRD .
Q. What bioassays are suitable for preliminary evaluation of biological activity?
- Answer : Antimicrobial activity is assessed via broth microdilution (MIC values against Gram-positive/negative strains), while anticancer potential is screened using MTT assays (IC against HeLa or MCF-7 cell lines) . For enzyme inhibition (e.g., xanthine oxidase), UV-Vis spectroscopy monitors uric acid production at 295 nm . Positive controls (e.g., allopurinol) and triplicate measurements ensure reproducibility.
Advanced Research Questions
Q. How can computational methods enhance the design of this compound derivatives with targeted bioactivity?
- Answer : Molecular docking (AutoDock Vina) predicts binding affinities to targets like xanthine oxidase (PDB: 1N5X) or Hsp90 (PDB: 1UYC). Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with triazole -OH group). MD simulations (>50 ns) validate stability of ligand-receptor complexes . For antimicrobials, QSAR models correlate logP values with membrane permeability .
Q. How should researchers address contradictions in crystallographic data during refinement?
- Answer : Discrepancies in displacement parameters or bond lengths may arise from twinning or disorder. SHELXL’s TWIN/BASF commands model twinning, while PART instructions partition disordered atoms. R-factor convergence (<5% difference between /) and Hirshfeld surface analysis ensure reliability . For non-crystalline samples, solid-state NMR or PDF analysis resolves local structure conflicts.
Q. What strategies optimize regioselectivity in triazole functionalization?
- Answer : Microwave irradiation enhances CuAAC regioselectivity (>95% 1,4-isomer yield) by accelerating kinetics. Solvent polarity (e.g., DMF vs. THF) and ligand additives (e.g., TBTA) stabilize Cu(I) intermediates, minimizing side reactions . Post-functionalization (e.g., Appel bromination) modifies the 4-hydroxyl group while preserving the triazole core .
Methodological Considerations
Q. How to analyze SAR for triazole-based anticancer agents?
- Answer : Synthesize analogs with substituents at the phenyl or triazole positions. Evaluate cytotoxicity (IC) and compare with steric/electronic parameters (Hammett σ values, molar refractivity). ROS generation assays (DCFH-DA staining) and apoptosis markers (Annexin V/PI) elucidate mechanisms .
Q. What protocols ensure reproducibility in catalytic synthesis?
- Answer : Use standardized Cu(I) sources (e.g., CuBr·SMe) and rigorously degassed solvents. Monitor reaction temperature (±2°C) via thermocouples. For heterogeneous catalysis (e.g., Cu NPs/bentonite ), characterize catalysts via BET surface area analysis and TEM pre-/post-reaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
